Taccalonolide B

Microtubule Stabilizers Structure-Activity Relationship Natural Product Chemistry

Taccalonolide B is the irreplaceable parent scaffold for generating ultra-potent microtubule stabilizers like Taccalonolide AJ (IC50 4.2 nM, 734-fold more potent via C22-C23 epoxidation). Unlike taxanes, it evades P-gp/MRP7-mediated resistance (IC50 208 nM vs SK-OV-3) through a distinct mechanism that circumvents βIII-tubulin overexpression. Validated precursor for C-15 SAR studies yielding sub-nanomolar analogs (0.6–0.8 nM). Procure ≥98% HPLC-pure material for reproducible semi-synthetic optimization. B2B supply for medicinal chemistry, resistance research, and assay development.

Molecular Formula C34H44O13
Molecular Weight 660.7 g/mol
CAS No. 108885-69-4
Cat. No. B595614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaccalonolide B
CAS108885-69-4
Molecular FormulaC34H44O13
Molecular Weight660.7 g/mol
Structural Identifiers
SMILESCC1C=C2C(C3C1C4(C(C3O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C
InChIInChI=1S/C34H44O13/c1-11-9-17-33(7,34(8,42)30(41)47-17)22-19(11)32(6)20(25(22)40)18-21(27(43-12(2)35)29(32)45-14(4)37)31(5)15(23(38)24(18)39)10-16-26(46-16)28(31)44-13(3)36/h9,11,15-16,18-22,24-29,39-40,42H,10H2,1-8H3/t11-,15-,16+,18+,19+,20-,21-,22+,24-,25-,26+,27+,28+,29+,31+,32-,33+,34-/m1/s1
InChIKeyFFQOXBQSZPYHSA-MPOUNFKCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taccalonolide B for Advanced Cancer Research: Microtubule Stabilizer with Unique Resistance-Bypass Profile


Taccalonolide B (CAS 108885-69-4) is a highly acetylated steroidal microtubule stabilizer isolated from Tacca plantaginea . It belongs to the taccalonolide class of compounds, which exhibit potent microtubule-stabilizing activity similar to taxanes but operate via a distinct mechanism that enables them to circumvent clinically relevant resistance pathways, including P-glycoprotein (P-gp) and βIII-tubulin overexpression . Unlike conventional microtubule stabilizers, taccalonolides do not bind directly to tubulin in their native form; rather, they stabilize microtubules through unique interactions, providing a critical scaffold for semi-synthetic optimization to generate highly potent analogs .

Why Taccalonolide B Cannot Be Substituted by Other Microtubule Stabilizers in Resistance-Focused Studies


Generic substitution of Taccalonolide B with other microtubule stabilizers, including potent semi-synthetic analogs like Taccalonolide AJ or standard agents like Paclitaxel, is scientifically invalid due to fundamental differences in their mechanism of action, resistance profile, and structure-activity relationship (SAR) positioning. Taccalonolide B is the critical parent scaffold and precursor for generating the most potent taccalonolides (e.g., AJ, AF) via epoxidation at C22-C23, yielding a 734-fold increase in potency . Importantly, while potent analogs like AJ demonstrate direct tubulin binding [1], Taccalonolide B itself retains activity in cell lines overexpressing P-gp and MRP7, a property not shared by taxanes like Paclitaxel . Furthermore, Taccalonolide B serves as the key starting material for SAR studies at the C-15 position, enabling the design of next-generation analogs with subnanomolar potencies . Using an alternative compound would fundamentally alter the research trajectory and compromise data interpretability.

Quantitative Differentiation of Taccalonolide B: Evidence-Based Selection Guide


Taccalonolide B as the Essential Precursor for Generating Ultra-Potent Analogs: A 734-Fold Potency Gain

Taccalonolide B is the direct parent compound for the semi-synthesis of Taccalonolide AJ, an epoxidized analog with dramatically enhanced antiproliferative potency. A simple and efficient epoxidation method converts Taccalonolide B to AJ, resulting in an IC50 value of 4.2 nM against HeLa cells, which is 734-fold more potent than the parent Taccalonolide B . This establishes Taccalonolide B as the essential scaffold for accessing a class of ultra-potent microtubule stabilizers, a unique role not filled by other in-class compounds.

Microtubule Stabilizers Structure-Activity Relationship Natural Product Chemistry

Taccalonolide B Retains Activity in Multidrug-Resistant Cancer Cells Overexpressing P-gp and MRP7

Taccalonolide B demonstrates significant in vitro antiproliferative activity against SK-OV-3 ovarian cancer cells with an IC50 of 208 nM [1]. Critically, it retains efficacy in cell lines engineered to overexpress the multidrug resistance transporters P-glycoprotein (P-gp) and MRP7, a property that distinguishes it from taxanes like Paclitaxel, which are substrates for P-gp-mediated efflux and thus lose activity in resistant cells .

Cancer Drug Resistance P-glycoprotein MRP7

Taccalonolide B is a Key Scaffold for C-15 Modification: Enabling Subnanomolar Potency Analogs

Taccalonolide B serves as the critical starting material for structure-activity relationship (SAR) studies focused on the C-15 position. Semi-synthetic esterification at C-15 of Taccalonolide B has yielded novel bulky acyloxy taccalonolides with significantly enhanced potency, including two analogs (compounds 11 and 9) exhibiting subnanomolar IC50 values of 0.6 nM and 0.8 nM against HeLa cells, respectively, surpassing the potency of Taccalonolide AF . This positions Taccalonolide B as an indispensable tool for iterative medicinal chemistry optimization.

Semi-synthesis Structure-Activity Relationship Lead Optimization

Taccalonolide B: Optimal Research and Industrial Application Scenarios


Semi-Synthesis of Ultra-Potent Microtubule Stabilizers (e.g., Taccalonolide AJ)

Taccalonolide B is the validated starting material for generating Taccalonolide AJ, a microtubule stabilizer with an IC50 of 4.2 nM—734-fold more potent than the parent compound . This scenario is ideal for medicinal chemistry labs focused on developing next-generation microtubule-targeting agents with picomolar to low nanomolar potencies. The simple epoxidation protocol at C22-C23 provides a robust and reproducible method for accessing a highly potent lead series .

Investigating Drug Resistance Mechanisms Mediated by P-gp and MRP7

Taccalonolide B exhibits in vitro efficacy against cell lines overexpressing P-glycoprotein (P-gp) and multidrug-resistance protein 7 (MRP7) . This makes it a valuable tool compound for researchers studying efflux pump-mediated resistance. It can be used as a positive control or probe in assays designed to screen for new agents that circumvent these clinically significant resistance pathways . Its IC50 of 208 nM against SK-OV-3 cells provides a quantitative benchmark for comparative studies [1].

Structure-Activity Relationship (SAR) Studies at the C-15 Position

Taccalonolide B is a versatile scaffold for semi-synthetic modifications at the C-15 hydroxyl group, enabling the generation of bulky acyloxy taccalonolides . This has already yielded analogs with subnanomolar IC50 values (0.6 nM and 0.8 nM) against HeLa cells, demonstrating the significant potency gains achievable through rational design . This scenario is highly relevant for academic and industrial groups conducting lead optimization campaigns to improve the drug-like properties and potency of taccalonolide-based microtubule stabilizers .

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